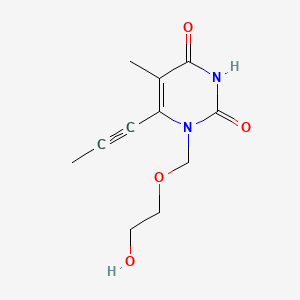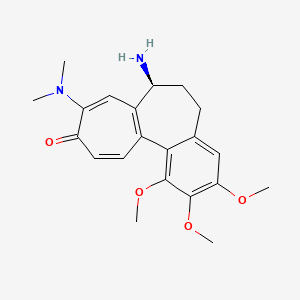
(E)-icos-11-en-1-ol;1-iodo-2,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-icos-11-en-1-ol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds (E)-icos-11-en-1-ol is an unsaturated alcohol with a long carbon chain, while 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with iodine and four methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
(E)-icos-11-en-1-ol
Synthesis: This compound can be synthesized through the reduction of (E)-icos-11-en-1-al using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction typically occurs in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
-
1-iodo-2,3,4,5-tetramethylbenzene
Synthesis: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reaction Conditions: The iodination reaction is usually carried out in an organic solvent like chloroform or dichloromethane, at room temperature.
Industrial Production Methods
- Industrial production methods for these compounds typically involve large-scale synthesis using the same principles as laboratory synthesis but with optimized conditions for higher yields and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
-
(E)-icos-11-en-1-ol
Oxidation: Can be oxidized to (E)-icos-11-en-1-al or further to (E)-icos-11-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Can be reduced to (E)-icos-11-en-1-amine using reducing agents like lithium aluminum hydride (LiAlH4) in the presence of ammonia.
Substitution: Can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
-
1-iodo-2,3,4,5-tetramethylbenzene
Substitution: The iodine atom can be substituted with other groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Coupling Reactions: Can participate in coupling reactions like Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Chloroform, dichloromethane, ethanol.
Major Products
(E)-icos-11-en-1-ol: (E)-icos-11-en-1-al, (E)-icos-11-enoic acid, (E)-icos-11-en-1-amine.
1-iodo-2,3,4,5-tetramethylbenzene: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(E)-icos-11-en-1-ol: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
1-iodo-2,3,4,5-tetramethylbenzene: Used in the synthesis of complex aromatic compounds and as a precursor in various organic reactions.
Biology
(E)-icos-11-en-1-ol: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
1-iodo-2,3,4,5-tetramethylbenzene: Investigated for its potential use in radiolabeling and imaging studies.
Medicine
(E)-icos-11-en-1-ol:
1-iodo-2,3,4,5-tetramethylbenzene: Used in the development of radiopharmaceuticals for diagnostic imaging.
Industry
(E)-icos-11-en-1-ol: Used in the production of fragrances and flavors.
1-iodo-2,3,4,5-tetramethylbenzene: Used as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
(E)-icos-11-en-1-ol
Mechanism: Acts by interacting with cellular membranes and enzymes, potentially disrupting microbial cell walls or modulating inflammatory pathways.
Molecular Targets: Enzymes involved in lipid metabolism and inflammatory responses.
1-iodo-2,3,4,5-tetramethylbenzene
Mechanism: Functions as a radiolabeling agent, where the iodine atom is used for imaging purposes.
Molecular Targets: Targets specific tissues or cells for imaging, depending on the attached radiolabel.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-icos-11-en-1-ol: Similar compounds include other long-chain unsaturated alcohols like (E)-hexadec-11-en-1-ol and (E)-octadec-11-en-1-ol.
1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic compounds like 1-iodo-3,4,5,6-tetramethylbenzene and 1-iodo-2,3,5,6-tetramethylbenzene.
Uniqueness
(E)-icos-11-en-1-ol: Unique due to its specific chain length and unsaturation, which confer distinct physical and chemical properties.
1-iodo-2,3,4,5-tetramethylbenzene: Unique due to the specific positioning of iodine and methyl groups, affecting its reactivity and applications in radiolabeling.
Eigenschaften
Molekularformel |
C30H53IO |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
(E)-icos-11-en-1-ol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C20H40O.C10H13I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21;1-6-5-10(11)9(4)8(3)7(6)2/h9-10,21H,2-8,11-20H2,1H3;5H,1-4H3/b10-9+; |
InChI-Schlüssel |
AISMFPOFRSVLMR-RRABGKBLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCCCO.CC1=CC(=C(C(=C1C)C)C)I |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCO.CC1=CC(=C(C(=C1C)C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


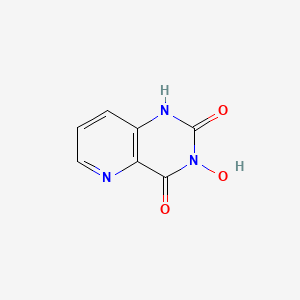

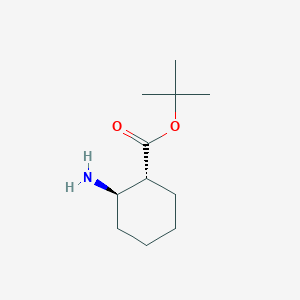
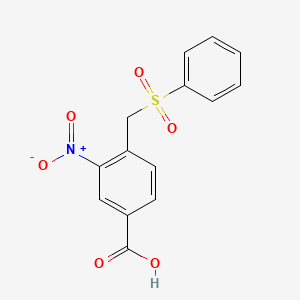
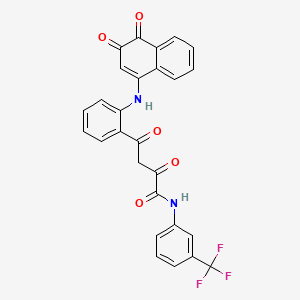

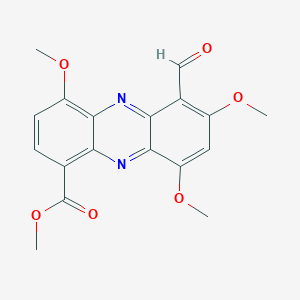
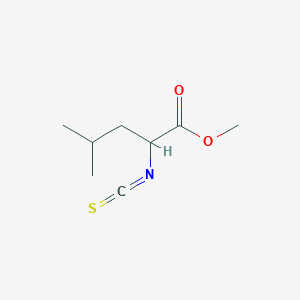
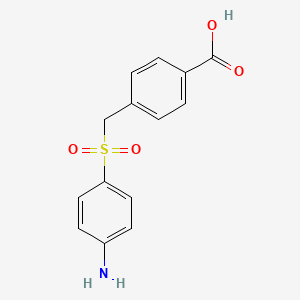
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

